molecular formula C15H11N3O2 B3346120 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole CAS No. 114474-27-0

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

Cat. No.: B3346120
CAS No.: 114474-27-0
M. Wt: 265.27 g/mol
InChI Key: UPVDNBDVXNPWKC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the nitrophenyl and phenyl groups in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with chalcones or α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon or using chemical reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The phenyl groups in the compound can undergo oxidation reactions to form corresponding quinones or other oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenyl and pyrazole moieties can also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

    4-Nitrophenylhydrazine: A precursor in the synthesis of this compound, which also contains a nitro group and is used in various organic reactions.

    1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole: A structural isomer with similar chemical properties but different spatial arrangement of the nitrophenyl and phenyl groups.

    4-Nitrophenylpyrazole: A compound with a similar pyrazole core but lacking the phenyl group, which affects its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-nitrophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-18(20)15-8-6-12(7-9-15)13-10-16-17(11-13)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDNBDVXNPWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553640
Record name 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114474-27-0
Record name 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114474-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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